molecular formula C11H5ClF3NO2 B14797355 6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid

6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid

Cat. No.: B14797355
M. Wt: 275.61 g/mol
InChI Key: CPNGVOAPCHRNTD-UHFFFAOYSA-N
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Description

6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid is a fluorinated quinoline derivative. The presence of both chloro and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound in various scientific and industrial applications. This compound is known for its potential use in medicinal chemistry, particularly in the development of antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-chloro-3-nitrobenzoic acid with trifluoromethyl aniline under acidic conditions, followed by cyclization to form the quinoline ring . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while cross-coupling reactions can produce various biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical reactivity and biological activity. The carboxylic acid group also provides additional sites for chemical modification, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H5ClF3NO2

Molecular Weight

275.61 g/mol

IUPAC Name

6-chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid

InChI

InChI=1S/C11H5ClF3NO2/c12-8-2-5-1-6(10(17)18)4-16-9(5)3-7(8)11(13,14)15/h1-4H,(H,17,18)

InChI Key

CPNGVOAPCHRNTD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=NC=C1C(=O)O)C(F)(F)F)Cl

Origin of Product

United States

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